

The Pharmacological Profile of SB-258585 Hydrochloride: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	SB-258585 hydrochloride	
Cat. No.:	B560229	Get Quote

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Introduction

SB-258585 hydrochloride is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. [1] Its high affinity and selectivity have established it as a critical research tool for elucidating the physiological roles of the 5-HT6 receptor and as a lead compound in the development of therapeutics for cognitive disorders. This technical guide provides a comprehensive overview of the pharmacological profile of SB-258585, detailing its binding characteristics, signaling pathways, and in vivo effects.

Core Pharmacological Attributes

SB-258585 is chemically identified as 4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide hydrochloride.[2] It is recognized for its high binding affinity for the 5-HT6 receptor and its robust selectivity over other serotonin receptor subtypes and other neurotransmitter receptors.[3]

Quantitative Binding and Affinity Data

The binding affinity of SB-258585 has been extensively characterized using radioligand binding assays, primarily with its iodinated form, [125]SB-258585.[4]



Parameter	Receptor/Tissue	Value	Citation
pKi	Human recombinant 5-HT6 Receptor	8.53	[3]
рКі	Human recombinant 5-HT6 Receptor	8.6	[2]
Ki	5-HT6 Receptor	8.9 nM	[1]
pKD (Kinetic)	Human recombinant 5-HT6 Receptor	9.01 ± 0.09	[4]
pKD (Saturation)	Human recombinant 5-HT6 Receptor	9.09 ± 0.02	[4]
pKD (Saturation)	Rat Striatum	8.56 ± 0.07	[4]
pKD (Saturation)	Pig Striatum	8.60 ± 0.10	[4]
pKD (Saturation)	Human Caudate Putamen	8.90 ± 0.02	[4]

Receptor Selectivity Profile

SB-258585 exhibits a high degree of selectivity for the 5-HT6 receptor, with significantly lower affinity for other serotonin receptor subtypes, as well as dopamine and α -adrenergic receptors. [3] This selectivity is crucial for its utility as a specific pharmacological tool.

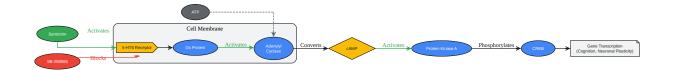


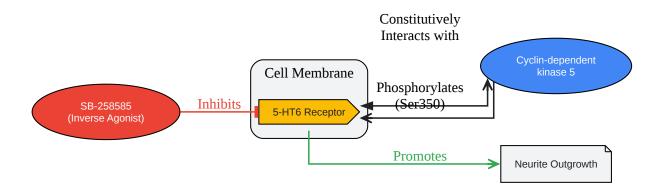
Receptor Subtype	pKi	Selectivity (fold vs. 5-HT6)	Citation
5-HT6	8.53	-	[3]
5-HT1A	< 6.0	> 330	[3]
5-HT1B	< 6.0	> 330	[3]
5-HT1D	< 6.0	> 330	[3]
5-HT2A	< 6.0	> 330	[3]
5-HT2C	< 6.0	> 330	[3]
5-HT7	< 6.0	> 330	[3]
Dopamine D2	< 6.0	> 330	[3]
α1-Adrenergic	< 6.0	> 330	[3]
α2-Adrenergic	< 6.0	> 330	[3]

Signaling Pathways

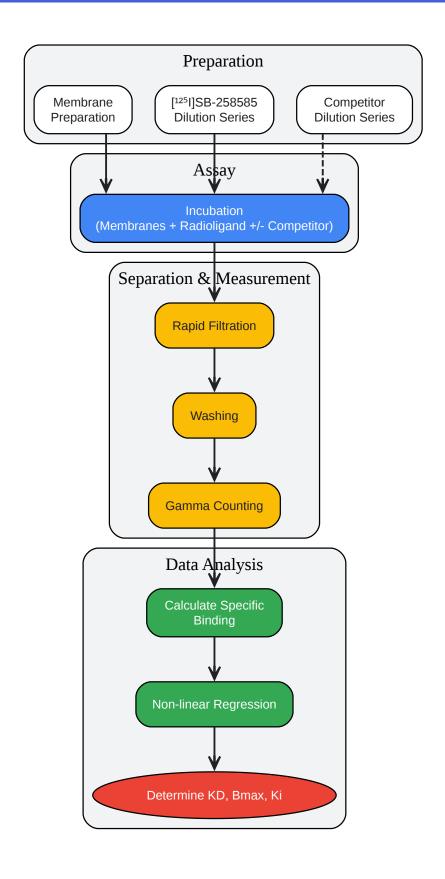
The 5-HT6 receptor is primarily coupled to a Gs stimulatory protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[5] SB-258585, as an antagonist, blocks this serotonin-induced signaling cascade. Furthermore, evidence suggests that the 5-HT6 receptor can also signal through a cAMP-independent pathway involving cyclin-dependent kinase 5 (Cdk5).[6] SB-258585 has been shown to act as an inverse agonist in this pathway, inhibiting the constitutive activity of the receptor.[6]











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